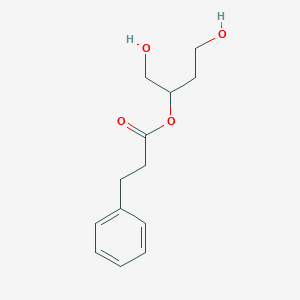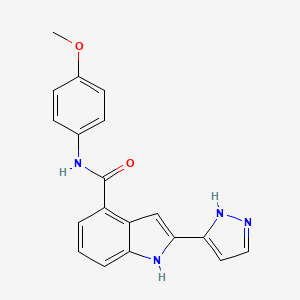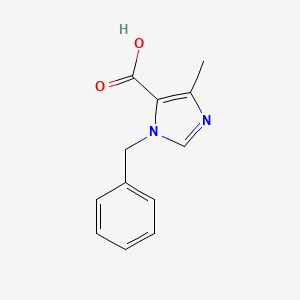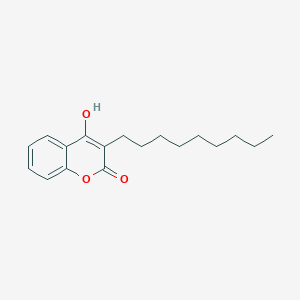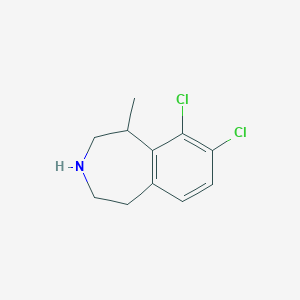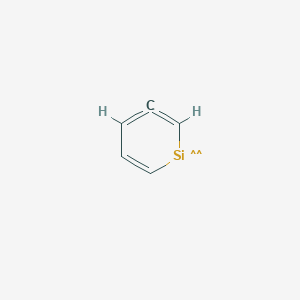![molecular formula C16H18N4O4 B14207285 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- CAS No. 831203-80-6](/img/structure/B14207285.png)
2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- is a complex organic compound with a unique structure that includes a furan ring, a nitro group, and a piperazine moiety
Vorbereitungsmethoden
The synthesis of 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the nitro group. One common synthetic route involves the nitration of a furan derivative followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the piperazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various pathways and processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- include:
2-Furancarboxamide, N-methyl-: A simpler derivative with a methyl group instead of the piperazine moiety.
2-Furancarboxamide, 5-nitro-N-[[4-(4-thiomorpholinyl)phenyl]methyl]-: A similar compound with a thiomorpholine ring instead of the piperazine ring. The uniqueness of 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
831203-80-6 |
|---|---|
Molekularformel |
C16H18N4O4 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
5-nitro-N-[(4-piperazin-1-ylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c21-16(14-5-6-15(24-14)20(22)23)18-11-12-1-3-13(4-2-12)19-9-7-17-8-10-19/h1-6,17H,7-11H2,(H,18,21) |
InChI-Schlüssel |
YMZPVCCKNHQHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


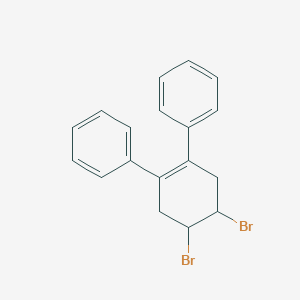
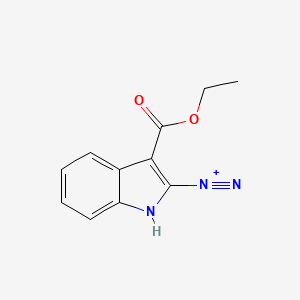
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
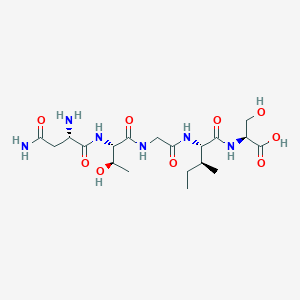
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)
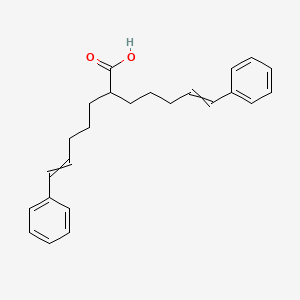
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
